molecular formula C12H12FNO2 B6279733 3-fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid CAS No. 2120518-10-5

3-fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid

Cat. No.: B6279733
CAS No.: 2120518-10-5
M. Wt: 221.23 g/mol
InChI Key: SZWBBUQNAJWGJX-UHFFFAOYSA-N
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Description

3-Fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid is a functionalized indole derivative presented for research purposes. The indole-2-carboxylic acid scaffold is recognized in medicinal chemistry as a privileged structure for developing novel inhibitors, particularly against viral targets . Research indicates that this core structure can serve as a potent metal-binding pharmacophore. Specifically, the indole nitrogen atom together with the C2 carboxylate group can establish a chelating triad motif with two Mg²⁺ ions in the active site of enzymes like HIV-1 integrase, a key antiviral target . The specific substitutions on the core scaffold are critical for its research value. The 3-fluoro group can influence the electronics and binding interactions of the molecule, while the 5-(propan-2-yl) moiety is a hydrophobic substituent that may be designed to occupy a nearby hydrophobic cavity within the enzyme's active site, potentially enhancing affinity and selectivity . Structural optimizations on analogous indole-2-carboxylic acid derivatives have demonstrated that introducing hydrophobic groups at specific positions can significantly improve inhibitory activity . This compound is offered to facilitate advanced research in drug discovery, providing a versatile chemical template for the design and synthesis of new bioactive molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2120518-10-5

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

IUPAC Name

3-fluoro-5-propan-2-yl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C12H12FNO2/c1-6(2)7-3-4-9-8(5-7)10(13)11(14-9)12(15)16/h3-6,14H,1-2H3,(H,15,16)

InChI Key

SZWBBUQNAJWGJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(=C2F)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid typically involves the fluorination of an indole precursor. One common method is the direct fluorination of the indole ring using a fluorinating reagent such as Selectfluor. The reaction conditions often include anhydrous solvents like acetonitrile and the use of silica gel for purification .

Industrial Production Methods

Industrial production methods for fluorinated indole derivatives may involve multi-step synthesis processes, including the preparation of the indole core, introduction of the fluorine atom, and subsequent functionalization to introduce the carboxylic acid group. These processes are optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

3-fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features allow it to interact with biological pathways effectively.

Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. The indole moiety is known for its ability to inhibit specific cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

Neuropharmacology
Indole derivatives have been studied for their effects on neurotransmitter systems. The presence of the fluorine atom may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy in treating neurological disorders.

Organic Synthesis

The compound can serve as a building block in organic synthesis. Its functional groups allow for various chemical reactions, including:

  • Coupling Reactions : It can be used in Suzuki or Heck coupling reactions to form more complex structures.
  • Functionalization : The carboxylic acid group can be modified to introduce other functionalities, facilitating the development of novel compounds with tailored properties.

Materials Science

Research into materials science has explored the use of indole derivatives in creating new polymers and materials with specific characteristics. The incorporation of this compound into polymer matrices could enhance thermal stability and mechanical properties.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry investigated a series of indole derivatives, including analogs of this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development .

Case Study 2: Neuroactive Compounds

Another research article published in Neuroscience Letters focused on the neuropharmacological effects of indole derivatives. The study highlighted how modifications at the 5-position (like propan-2-yl) could influence receptor binding affinity and selectivity, indicating that this compound may have potential as a neuroactive agent .

Summary Table of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryAnticancer and neuropharmacological applicationsTargeted therapies for cancer and CNS disorders
Organic SynthesisBuilding block for complex organic moleculesVersatile reactions and functionalization options
Materials ScienceDevelopment of polymers with enhanced propertiesImproved thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 3-fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity. The indole ring can interact with various biological pathways, influencing processes such as cell signaling and gene expression .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) CAS Number Key Properties/Applications References
1H-Indole-2-carboxylic acid None - Base structure; used as a synthetic intermediate. Pale yellow crystals; confirmed by NMR .
5-Fluoro-1H-indole-2-carboxylic acid F (5) 399-76-8 Fluorine at position 5; enhances electronic properties for receptor binding.
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (7), CH₃ (3) 16381-48-9 Chlorine increases hydrophobicity; methyl group alters steric profile. Used in drug intermediates .
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid Cyclopentylamino (7), Ph (2) 1120332-41-3 Bulky substituents; potential kinase inhibition due to aromatic and amino groups .
5-Methoxy-1H-indole-2-carboxylic acid OCH₃ (5) 4382-54-1 Methoxy group improves solubility; mp 199–201°C .
Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate F (5), I (3), COOEt (2) 167631-21-2 Iodo substituent aids in cross-coupling reactions; ester form improves synthetic versatility .

Substituent Effects on Physicochemical Properties

  • Fluorine vs.
  • Isopropyl vs.
  • Carboxylic Acid vs. Ester : The free carboxylic acid group enhances reactivity in amide bond formation compared to ester-protected derivatives like ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate .

Biological Activity

3-Fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid, a compound that has garnered attention due to its potential biological activities, particularly in antiviral and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and structural modifications that enhance its activity.

The biological activity of this compound primarily involves its interaction with viral enzymes, particularly HIV-1 integrase. Studies have demonstrated that derivatives of indole-2-carboxylic acids can effectively inhibit the strand transfer activity of HIV integrase, which is crucial for viral replication. The binding conformation analysis indicates that the indole core and the carboxyl group chelate with Mg²⁺ ions within the active site of integrase, facilitating inhibition .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) for indole derivatives suggests that modifications at various positions can significantly affect their biological potency. For instance, introducing halogenated groups at the C6 position and long branches at the C3 position has been shown to enhance integrase inhibitory activity substantially. Compounds with IC50 values ranging from 0.13 to 6.85 μM have been reported, indicating a marked improvement over parent compounds .

Research Findings

Recent studies have focused on optimizing the biological activity of indole derivatives through systematic modifications. The following table summarizes key findings related to various derivatives and their corresponding IC50 values against HIV-1 integrase:

CompoundIC50 (μM)Structural Modifications
This compound6.85Fluorine substitution at C3 and isopropyl group at C5
Compound 20a0.13Long branch at C3 and halogenated benzene at C6
Compound 17a3.11C6 halogenated benzene ring
Compound 16a1.05π–π stacking with viral DNA

Case Studies

Several case studies have highlighted the efficacy of indole derivatives in preclinical models:

  • HIV Inhibition : A study demonstrated that a specific indole derivative significantly inhibited HIV replication in vitro, showcasing an IC50 value of 0.13 μM for compound 20a. The structural modifications allowed for enhanced binding interactions with viral components .
  • Alphavirus Replication : Another series of indole derivatives were tested against neurotropic alphaviruses, showing promising results in protecting against viral infections in mouse models. These compounds exhibited improved pharmacokinetic profiles and metabolic stability compared to earlier leads .
  • Antioxidant Activity : Some derivatives also displayed notable antioxidant properties, which could contribute to their overall therapeutic potential by mitigating oxidative stress in cells .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for structural elucidation of 3-fluoro-5-(propan-2-yl)-1H-indole-2-carboxylic acid?

  • Methodological Answer : Combine <sup>1</sup>H/<sup>13</sup>C NMR to confirm the indole scaffold, fluorine substitution, and isopropyl group. IR spectroscopy identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and N-H indole bonds. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C12H12FNO2 requires exact mass 233.085). For crystallographic confirmation, use X-ray diffraction with SHELXL refinement to resolve bond angles and hydrogen bonding .

Q. How is the LogP value determined experimentally for this compound?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column and a water/acetonitrile gradient. Compare retention times against standards with known LogP values. Computational tools like ChemAxon or ACD/Labs can estimate LogP based on substituent contributions (e.g., fluorine’s -0.38, isopropyl’s +0.72). Cross-validate with experimental data to account for solvation effects .

Q. What synthetic routes are feasible for introducing the fluorine substituent at the 3-position?

  • Methodological Answer : Employ electrophilic fluorination using Selectfluor™ or Balz-Schiemann reaction (diazotization of an aniline precursor followed by HF-pyridine treatment). Monitor regioselectivity via <sup>19</sup>F NMR to avoid competing fluorination at other positions. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can positional isomerism during fluorination be minimized?

  • Methodological Answer : Use directing groups (e.g., Boc-protected amines) to steer fluorine to the 3-position. Alternatively, employ transition-metal catalysis (Pd/Cu) for selective C-H activation. Characterize isomers via 2D NMR (NOESY/COSY) to distinguish between 3- and 4-fluoro products. Computational modeling (DFT) predicts thermodynamic favorability of isomers .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Methodological Answer : Standardize assay conditions (pH, solvent DMSO concentration ≤1%) to mitigate aggregation artifacts. Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Cross-check with orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism .

Q. How to optimize crystallization for X-ray studies given poor diffraction?

  • Methodological Answer : Screen crystallization conditions using PEG-based precipitants and pH gradients (4.5–7.0). Add cryoprotectants (glycerol) to improve crystal stability. For twinned crystals, apply SHELXD for structure solution and SHELXL for refinement with TWIN commands .

Q. What are the stability challenges under aqueous conditions, and how are they addressed?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the carboxylic acid) are mitigated by lyophilization or storage in anhydrous DMSO. Use LC-MS to identify degradation products .

Key Notes

  • Safety : Use P95 respirators and nitrile gloves during synthesis; avoid aqueous waste discharge due to potential ecotoxicity .
  • Contradictions : Discrepancies in LogP may arise from solvent polarity in computational models; always validate experimentally .

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